p-Octyloxybenzyl alcohol

Description

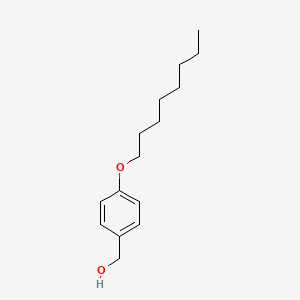

Structure

3D Structure

Properties

IUPAC Name |

(4-octoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11,16H,2-7,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSGXVHDNMPZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217982 | |

| Record name | p-Octyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67698-68-4 | |

| Record name | p-Octyloxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067698684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Octyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Octyloxybenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for P Octyloxybenzyl Alcohol

Strategic Functional Group Transformations in p-Octyloxybenzyl Alcohol Synthesis

The creation of this compound often begins with precursors that are readily available, such as carboxylic acids and esters. These precursors undergo specific reactions to yield the desired alcohol.

Reductive Pathways from Carboxylic Acid and Ester Precursors

The reduction of carboxylic acids and their corresponding esters stands as a fundamental route to producing primary alcohols, including this compound. This transformation can be efficiently carried out using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for the reduction of both carboxylic acids and esters to 1º-alcohols. libretexts.org The reaction with esters, for instance, involves the addition of a hydride ion to the carbonyl carbon, leading to the formation of a primary alcohol after an acidic workup. While sodium borohydride (B1222165) (NaBH₄) is effective for reducing aldehydes and ketones, it is generally not potent enough to reduce carboxylic acids or esters. libretexts.org

Table 1: Comparison of Reducing Agents for Carbonyl Compounds

| Reducing Agent | Aldehydes & Ketones | Carboxylic Acids & Esters |

| Sodium Borohydride (NaBH₄) | Effective | Not Effective |

| Lithium Aluminum Hydride (LiAlH₄) | Effective | Effective |

Interconversion via Hydrolysis and Ester Cleavage Reactions

The synthesis of alcohols can also be achieved through the cleavage of esters, a process known as hydrolysis. This reaction can be catalyzed by acids or bases. For instance, N,N-diarylammonium pyrosulfate has been shown to efficiently catalyze the hydrolysis of various esters under solvent-free conditions. organic-chemistry.org Another approach involves reductive cleavage, where reagents like lithium in the presence of a catalytic amount of naphthalene (B1677914) can convert esters to alcohols following a methanolysis step. organic-chemistry.org These methods provide alternative pathways to this compound from its ester derivatives.

Stereoselective and Regioselective Carbon-Carbon Bond Formation

The construction of the carbon skeleton of substituted benzylic alcohols can be achieved through various carbon-carbon bond-forming reactions. organic-chemistry.org For instance, the Suzuki-Miyaura cross-coupling of aryl halides with potassium acetoxymethyltrifluoroborate can yield benzylic alcohols. organic-chemistry.org Another method involves the reaction of benzyl (B1604629) alcohols with alkynes, catalyzed by potassium tert-butoxide, to form α-alkylated ketones, demonstrating unusual regioselectivity through a proposed radical mechanism. researchgate.netnih.govx-mol.com While not directly synthesizing this compound, these methods highlight advanced strategies for forming C-C bonds in related structures, which could be adapted for its synthesis.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involving this compound is crucial for controlling its derivatization and further applications. Key among these are nucleophilic substitution reactions at the benzylic position.

Nucleophilic Substitution Mechanisms (SN1, SN2) in Hydroxyl Group Activation

The hydroxyl group of an alcohol is a poor leaving group, but it can be activated to facilitate nucleophilic substitution. thieme-connect.com Protonation of the alcohol under acidic conditions converts the hydroxyl group into a good leaving group (water), enabling substitution reactions. libretexts.orglibretexts.org

Benzylic alcohols, such as this compound, can undergo nucleophilic substitution via both SN1 and SN2 mechanisms. patsnap.com

SN1 Mechanism: This two-step process involves the formation of a resonance-stabilized benzylic carbocation intermediate. libretexts.orgbyjus.com The reaction rate is dependent only on the concentration of the substrate. youtube.com Tertiary and secondary benzylic alcohols are more prone to react via an SN1 pathway. libretexts.org

SN2 Mechanism: This is a one-step, concerted reaction where the nucleophile attacks as the leaving group departs. youtube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Primary benzylic halides typically favor the SN2 pathway.

The choice between SN1 and SN2 pathways is influenced by the structure of the alcohol, the nature of the nucleophile, and the reaction conditions. chemistrysteps.comkhanacademy.org

Table 2: Comparison of SN1 and SN2 Reactions for Benzylic Alcohols

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Preference | Tertiary > Secondary | Primary > Secondary |

Application of the Mitsunobu Reaction for Derivatization

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, such as esters, with an inversion of stereochemistry. wikipedia.orgnih.gov This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism involves the activation of the alcohol's hydroxyl group by forming an oxyphosphonium salt, which is an excellent leaving group. organic-chemistry.orgyoutube.com The nucleophile then displaces this group in an SN2 fashion. wikipedia.orgyoutube.com This reaction is particularly useful for creating esters from carboxylic acids and alcohols under mild conditions. nih.gov The reaction proceeds with a clean inversion of configuration at a stereogenic center, making it a powerful tool in stereoselective synthesis. organic-chemistry.org

Elimination Reactions and Olefin Formation from this compound

The dehydration of this compound to its corresponding olefin, p-octyloxystyrene, is a key transformation for producing valuable monomers and chemical intermediates. This elimination reaction involves the removal of the hydroxyl group and a hydrogen atom from the benzylic carbon, typically proceeding through E1 or E2 mechanisms depending on the reaction conditions. libretexts.org

Acid-catalyzed dehydration is a common method, utilizing strong protic acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures. libretexts.orgchemguide.co.uk The mechanism begins with the protonation of the alcohol's hydroxyl group by the acid, converting it into a good leaving group (water). youtube.com For a primary alcohol like this compound, the subsequent step can proceed via an E2 mechanism, where a base (like HSO₄⁻ or another alcohol molecule) abstracts the benzylic proton in a concerted step with the departure of the water molecule. libretexts.org Alternatively, an E1 pathway is also plausible due to the formation of a resonance-stabilized primary benzylic carbocation, which would then lose a proton to form the alkene. libretexts.org

To circumvent the harsh conditions and potential side reactions associated with strong acids, alternative reagents can be employed. Phosphorus oxychloride (POCl₃) in the presence of a base like pyridine (B92270) is an effective system for the dehydration of alcohols under milder conditions. libretexts.org In this process, the alcohol reacts with POCl₃ to form a chlorophosphate ester, which is an excellent leaving group. Pyridine then acts as the base to facilitate an E2 elimination, yielding the alkene. libretexts.org Another laboratory-scale method involves passing the alcohol vapor over heated aluminum oxide, which acts as a catalyst for the dehydration. chemguide.co.uk

| Reagent/Catalyst | Typical Conditions | Predominant Mechanism | Notes |

|---|---|---|---|

| Concentrated H₂SO₄ or H₃PO₄ | High Temperature (e.g., 170-180°C for 1° alcohols) | E2 or E1 | Risk of charring and side reactions with H₂SO₄. chemguide.co.uk |

| Phosphorus Oxychloride (POCl₃) / Pyridine | Milder temperatures, typically in an inert solvent | E2 | Avoids carbocation rearrangements and harsh acidic conditions. libretexts.org |

| Aluminum Oxide (Al₂O₃) | High temperature, vapor phase | Catalytic Elimination | Suitable for simple, volatile alcohols; often used for gaseous alkene production. chemguide.co.uk |

Catalytic Strategies for the Synthesis and Modification of this compound

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. For a molecule like this compound, with multiple reactive sites, catalytic strategies are crucial for its synthesis and subsequent functionalization.

Transition Metal-Mediated Catalysis in C-H and C-X Functionalization

Transition metal catalysis offers powerful tools for the direct functionalization of otherwise inert C-H bonds and the coupling of C-X (where X is a halide or triflate) bonds. These methods are pivotal for modifying the aromatic ring or the benzylic position of this compound and its derivatives.

Palladium-catalyzed reactions are particularly prominent in this field. nih.gov The functionalization of the aromatic C-H bonds of alkoxybenzene derivatives can be directed to specific positions. While ortho-C-H functionalization of aryl alcohols is well-studied, often requiring a directing group, meta-C-H functionalization represents a more recent challenge. nih.gov Strategies such as Pd/norbornene (NBE) relay catalysis have been developed for the meta-C-H arylation of benzylic alcohol derivatives. nih.gov In such a system, the p-octyloxy group, being electron-donating, would influence the electronic properties of the aromatic ring and thus the efficiency of the C-H activation step.

The benzylic C(sp³)–H bond can also be a target for functionalization. Transition metals including iridium, ruthenium, and iron have been used to catalyze the C-alkylation of methyl heteroarenes using substituted benzyl alcohols as the alkylating agents via auto-transfer hydrogenative (ATH) reactions. mdpi.comresearchgate.net This principle can be extended to the modification of molecules containing a benzylic alcohol moiety like this compound. Furthermore, palladium catalysts have been developed for the α-arylation of related compounds like benzylic phosphine (B1218219) oxides, demonstrating the feasibility of forming C-C bonds at the benzylic position. organic-chemistry.org

| Transformation Type | Catalytic System Example | Bond Formed | Key Feature |

|---|---|---|---|

| meta-C-H Arylation | Pd(OAc)₂ / Norbornene / Ligand | Aryl C–Aryl C | Achieves functionalization at a position remote from the directing group. nih.gov |

| Benzylic C-H Alkylation | [Ir(cod)OH]₂ / PPh₃ | Aryl C–Alkyl C | Uses the alcohol as an alkylating agent in transfer hydrogenation. researchgate.net |

| α-Arylation | Pd(OAc)₂ / Xantphos | Benzylic C–Aryl C | Demonstrates C-C bond formation at the benzylic carbon of related substrates. organic-chemistry.org |

Organocatalytic and Metal-Free Approaches for Alcohol Transformations

In line with the principles of green chemistry, there is a growing interest in organocatalytic and metal-free transformations that avoid the cost and potential toxicity of heavy metals. For this compound, a primary transformation of interest is its oxidation to p-octyloxybenzaldehyde, a valuable fragrance and fine chemical intermediate.

Metal-free, base-catalyzed aerobic oxidation provides a sustainable pathway for this conversion. Systems using simple bases like potassium tert-butoxide (KOtBu) or potassium hydroxide (B78521) (KOH) can effectively catalyze the cross-dehydrogenative coupling of benzylic C–H bonds with alcohols, using molecular oxygen from the air as the terminal oxidant. rsc.org This approach is highly selective for primary benzylic C-H bonds, minimizing overoxidation. rsc.org

Furthermore, metal-free dehydrogenative processes can be used to generate the corresponding aldehyde in situ, which can then participate in subsequent cascade reactions to build more complex molecular scaffolds. nih.govresearchgate.net These reactions often proceed under basic conditions at elevated temperatures, providing a powerful method for C-C and C-N bond formation without the need for a transition metal catalyst. researchgate.net

| Reaction Type | Reagent/Catalyst System | Product Type | Advantage |

|---|---|---|---|

| Aerobic Oxidation | KOtBu or KOH / O₂ (Air) | Aldehyde | Sustainable, uses air as oxidant, avoids metal catalysts. rsc.org |

| Dehydrogenative Coupling | tBuOK / Heat | Aldehyde (in situ) for cascade reactions | Enables one-pot synthesis of complex heterocycles. researchgate.net |

Chemical Derivatization and Structural Modification of P Octyloxybenzyl Alcohol

Synthesis of Substituted p-Octyloxybenzyl Alcohol Analogues

The synthesis of analogues of this compound involves strategic chemical reactions to introduce new functional groups or alter existing parts of the molecule. These modifications are crucial for developing novel compounds with enhanced or entirely new functionalities.

Modifying the core benzene (B151609) ring of this compound by introducing additional aromatic or heteroaromatic substituents is a key strategy for altering its electronic and steric properties. While direct substitution on the electron-rich octyloxy-substituted ring can be complex, multi-step synthetic sequences are employed. For instance, coupling reactions can be utilized to attach phenyl or other aryl groups to the benzyl (B1604629) framework. A general approach might involve the initial synthesis of a halogenated this compound derivative, which can then participate in cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce new aromatic rings.

Furthermore, the integration of heterocyclic structures, such as pyridine (B92270) or azafluorene (B8703113) systems, can be achieved. Synthetic methods developed for related phenols and benzyl alcohols can be adapted for this purpose. For example, azafluorene moieties have been synthesized through reactions involving phenyllithium (B1222949) addition to pyridine-containing precursors, a strategy that could potentially be applied to a suitably modified this compound scaffold to create complex, polycyclic aromatic systems.

The octyloxy chain is a critical determinant of the molecule's solubility, liquid crystalline behavior, and self-assembly properties. Tailoring this chain provides a powerful tool for modulating these characteristics.

Varying Chain Length: The length of the alkoxy chain can be systematically varied by employing the Williamson ether synthesis. This involves reacting p-hydroxybenzyl alcohol (or a protected version) with a series of alkyl halides of different lengths (e.g., CnH2n+1Br, where n can be varied). This allows for the synthesis of a homologous series of p-(alkoxy)benzyl alcohols, enabling systematic studies of how chain length affects material properties.

Introducing Functionality: The alkoxy chain can also be functionalized to introduce specific chemical properties. For example, using a bifunctional alkylating agent like 8-bromo-1-octanol (B1265630) (after protecting the hydroxyl group) would result in a terminal hydroxyl group on the alkoxy chain. This terminal group can then be used for further reactions, such as esterification or etherification, to attach other molecules or polymer chains. The impact of modifying alkoxy chain length and functionality is significant, as studies on other molecular systems have shown that such changes directly influence dipole moments, molecular aggregation, and the performance of organic electronic devices. researcher.life

Direct C–H activation is a modern and efficient strategy for functionalizing aromatic rings, offering a more atom-economical alternative to traditional cross-coupling methods. In the context of this compound, the benzylic alcohol group can act as a weak directing group, facilitating functionalization at the ortho position (the C-H bonds adjacent to the alcohol-bearing carbon).

Transition metal catalysts, particularly those based on ruthenium and palladium, are effective for this transformation. acs.orgnih.gov For instance, ruthenium catalysts can mediate the C-H alkylation of benzyl alcohols with olefins like maleimides, leading to the formation of a new carbon-carbon bond at the ortho position. acs.org The reaction proceeds through the formation of a metallacyclic intermediate, which is facilitated by the coordination of the hydroxyl group to the metal center. Similarly, palladium-catalyzed C-H activation can be used to introduce a variety of functional groups. nih.govmdpi.com These methods provide a direct route to ortho-functionalized this compound derivatives, which are valuable precursors for more complex molecules. rsc.org

Table 1: Examples of Directed C-H Functionalization Applicable to Benzyl Alcohols

| Catalyst System | Directing Group | Reactant | Position Functionalized | Type of Functionalization |

| [RuCl₂(p-cymene)]₂ | Hydroxyl (-OH) | Maleimides | Ortho | C-H Alkylation acs.org |

| Palladium (Pd) | Oxime Ether | Aryl Halides | Meta | C-H Arylation nih.gov |

| Palladium (Pd) | (N,N-dimethyl)oxamoyl amide | - | Ortho | Intramolecular Amination rsc.org |

| Palladium (Pd) | Hydroxyl (-OH) | Indole-carboxylic acids | Benzylic C-H | C-C Bond Formation mdpi.com |

Integration into Supramolecular and Polymeric Architectures

The unique structure of this compound, with its reactive hydroxyl group and self-assembly-promoting alkoxy chain, makes it an excellent building block for larger, more complex structures such as supramolecular assemblies and polymers.

The benzyl alcohol moiety can be readily transformed to incorporate heterocyclic systems, such as imidazoles. A common synthetic route involves the oxidation of this compound to its corresponding aldehyde, p-octyloxybenzaldehyde. This aldehyde can then serve as a key component in multi-component reactions to build the imidazole (B134444) ring.

For example, the Radziszewski synthesis or related methods can be employed, where the aldehyde reacts with a 1,2-dicarbonyl compound (like benzil), and an ammonia (B1221849) source (like ammonium (B1175870) acetate) to form a tri-substituted imidazole. researchgate.netderpharmachemica.com This approach would yield an imidazole derivative bearing a p-octyloxybenzyl group at the 2-position of the imidazole ring. Such heterocyclic conjugates are of significant interest due to the diverse biological and materials properties associated with the imidazole core. nih.gov

Benzyl alcohols, including this compound, can play a crucial role in polymerization reactions, particularly in the cationic polymerization of epoxides. researchgate.net In these processes, the benzyl alcohol does not typically act as the primary monomer but rather as a co-initiator or a chain transfer agent, which significantly accelerates the polymerization rate.

This acceleration is attributed to the "activated monomer" mechanism. In the presence of a strong acid (generated by a photoinitiator), the benzyl alcohol can protonate, and the resulting species can activate an epoxide monomer by hydrogen bonding, making it more susceptible to nucleophilic attack by the growing polymer chain. The this compound moiety is incorporated into the resulting polymer, often as an end-group. The electron-donating nature of the p-octyloxy group is expected to enhance the reactivity of the benzyl alcohol in this process compared to unsubstituted benzyl alcohol. This integration allows for the synthesis of polymers with tailored end-groups, which can influence the final properties of the material. researchgate.net

Design of Advanced Macromolecular Systems

The unique chemical structure of this compound, which includes a reactive benzylic alcohol, a rigid phenyl ring, and a flexible octyloxy chain, positions it as a valuable building block for creating sophisticated macromolecular systems. By integrating the p-octyloxybenzyl moiety into diverse macromolecular frameworks, it is possible to engineer materials with specific functionalities, such as self-assembly and liquid crystalline behavior. The development of these systems typically relies on multi-step synthetic approaches to construct complex architectures like dendrimers and block copolymers.

Dendritic Architectures

Dendrimers are characterized by their highly branched, monodisperse, and well-defined three-dimensional structures. The p-octyloxybenzyl unit can be incorporated into these dendritic structures in various capacities: as a peripheral surface group, a repeating branch unit, or as part of the central core. The presence of the octyloxy chains can bestow liquid crystalline properties upon the dendrimer, facilitating the formation of ordered mesophases. rsc.orgresearchgate.net

For example, dendrons with a poly(benzyl ether) backbone can be synthesized to feature p-octyloxybenzyl groups on their periphery. The synthesis of such dendrons often employs a convergent strategy, where the dendritic wedges are constructed first and subsequently attached to a multifunctional core. This process generally involves the etherification of the core with a derivative of this compound, followed by the activation of the dendron's focal point for further coupling reactions.

| Dendrimer Generation | Number of Surface Groups | Approximate Molecular Weight (g/mol) | Potential Mesophase |

|---|---|---|---|

| G1 | 4 | 1200 | Nematic |

| G2 | 8 | 2500 | Smectic A |

| G3 | 16 | 5100 | Columnar |

Note: The molecular weights and mesophases presented are illustrative and are based on observed trends in analogous liquid crystalline dendrimers.

Research on related poly(benzyl ether) dendrons has shown that the generation number and the chemical nature of the terminal groups have a significant impact on their self-assembly characteristics. ustc.edu.cnresearchgate.net Higher generation dendrimers featuring long alkyl chains, such as the octyloxy group, tend to form more highly ordered mesophases. This is attributed to the increased micro-segregation between the aromatic dendritic backbone and the aliphatic chains. The ability to design these systems with such precision allows for fine control over their nanoscale architecture, which is critical for their application in fields like molecular electronics and drug delivery.

Block Copolymer Systems

Block copolymers are macromolecules that consist of two or more distinct polymer chains, or blocks, that are covalently bonded. The incorporation of derivatives of this compound into block copolymers can result in materials with compelling self-assembly properties, which are driven by the chemical incompatibility of the constituent blocks. nih.gov

A prevalent synthetic strategy involves creating a monomer that contains the p-octyloxybenzyl moiety. This monomer can then be polymerized using controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods facilitate the synthesis of well-defined block copolymers with controlled molecular weights and low polydispersity.

As an example, a polystyrene-b-poly(p-octyloxybenzyl methacrylate) (PS-b-POBMA) block copolymer could be synthesized. The immiscibility between the hydrophobic polystyrene block and the potentially liquid crystalline poly(p-octyloxybenzyl methacrylate) block would promote the self-assembly of the copolymer into a variety of nanostructures, including micelles, cylinders, or lamellae, either in the bulk state or in a selective solvent.

| Volume Fraction of PS Block | Predicted Morphology |

|---|---|

| < 0.2 | Spherical Micelles |

| 0.2 - 0.35 | Cylinders |

| 0.35 - 0.65 | Lamellae |

| > 0.65 | Inverted Morphologies |

Note: The predicted morphologies are based on the established phase behavior of amorphous-crystalline or amorphous-liquid crystalline block copolymers.

The design of these advanced macromolecular systems leverages the distinct chemical functionalities of this compound to generate materials with customized properties and complex, ordered structures at the nanoscale.

Advanced Applications of P Octyloxybenzyl Alcohol in Materials Science

Computational Chemistry and Theoretical Modeling of P Octyloxybenzyl Alcohol Systems

Quantum Chemical Calculations (DFT, Semi-Empirical Methods) for Electronic Structure Elucidation

Quantum chemical calculations are pivotal in understanding the electronic characteristics of p-Octyloxybenzyl alcohol. Methods such as Density Functional Theory (DFT) and semi-empirical approaches are employed to elucidate the distribution of electrons within the molecule, which in turn governs its properties and behavior.

DFT studies, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry of this compound and calculating its electronic properties. nih.govekb.eg The presence of the electron-donating octyloxy group at the para position influences the electron density of the benzene (B151609) ring and the benzyl (B1604629) alcohol moiety. This substitution is expected to increase the electron density on the aromatic ring, affecting its reactivity.

Key electronic parameters that can be derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For alkoxy-substituted aromatic compounds, the HOMO is typically localized on the benzene ring and the oxygen atom of the alkoxy group, while the LUMO is distributed over the aromatic system. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.govnih.gov In this compound, the oxygen atoms of the hydroxyl and octyloxy groups are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atom of the hydroxyl group would be a region of positive potential (electrophilic site).

Table 1: Representative Theoretically Calculated Electronic Properties for a Substituted Benzyl Alcohol (Analogous to this compound)

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

Note: The values presented are illustrative and based on typical DFT calculations for similar aromatic alcohol molecules. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. nih.gov The long, flexible octyloxy chain can adopt numerous conformations, which can be studied using force fields such as CHARMM or OPLS-AA. mdpi.com

MD simulations can provide insights into the preferred conformations of the octyloxy chain and its orientation relative to the benzyl alcohol group. mdpi.comsemanticscholar.org These simulations can also reveal the presence of intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen of the octyloxy chain, although this is less likely given the distance between these groups. mdpi.com

A significant application of MD simulations is the study of intermolecular interactions in condensed phases. mdpi.comresearchgate.net For this compound, these simulations can model the hydrogen bonding networks formed between the hydroxyl groups of neighboring molecules. mdpi.commdpi.com The presence of the bulky octyloxy chain will sterically influence these interactions. Furthermore, van der Waals interactions between the long alkyl chains will play a crucial role in the packing and bulk properties of the material. nih.gov

Radial Distribution Functions (RDFs) can be calculated from MD trajectories to quantify the probability of finding another atom at a certain distance from a reference atom. nih.govmdpi.com For instance, the RDF for the oxygen atoms of the hydroxyl groups would provide detailed information about the hydrogen bonding distances and coordination numbers in a liquid or solid state. mdpi.com

Table 2: Key Intermolecular Interactions in this compound Systems Investigated by MD Simulations

| Interaction Type | Description | Significance |

|---|---|---|

| Hydrogen Bonding | Between the hydroxyl (-OH) groups of adjacent molecules. | Governs the primary structure and cohesion in condensed phases. |

| Van der Waals Forces | Between the octyloxy chains and the aromatic rings. | Influences molecular packing, melting point, and solubility. |

| π-π Stacking | Between the aromatic rings of neighboring molecules. | Contributes to the stability of aggregated structures. |

Theoretical Prediction of Reactivity and Spectroscopic Signatures

Computational methods are also employed to predict the reactivity and spectroscopic properties of this compound.

The electronic parameters obtained from quantum chemical calculations, such as the HOMO-LUMO gap and MEP, provide insights into the molecule's reactivity. nih.govekb.eg A lower HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. nih.gov The MEP map can identify the most probable sites for chemical reactions.

Theoretical calculations are highly effective in predicting vibrational spectra (Infrared and Raman). derpharmachemica.comsemanticscholar.orgmdpi.com By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. mdpi.com For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, C-O stretching of the alcohol and ether, aromatic C-H stretches, and various bending and wagging modes of the alkyl chain. pearson.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Based on Analogous Molecules)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3600 (free), ~3400 (H-bonded) |

| Aromatic Ring | C-H Stretch | ~3000-3100 |

| Alkyl Chain (-CH₂-, -CH₃) | C-H Stretch | ~2850-2960 |

| Ether (Ar-O-C) | C-O Stretch (asymmetric) | ~1240-1260 |

| Alcohol (C-OH) | C-O Stretch | ~1030-1050 |

Note: These are approximate ranges based on experimental and theoretical data for similar compounds. The exact positions can vary based on the specific molecular environment and computational method.

Furthermore, theoretical calculations can predict other spectroscopic properties, such as NMR chemical shifts. semanticscholar.orgmdpi.com By calculating the magnetic shielding tensors, the ¹H and ¹³C NMR spectra can be simulated, which is invaluable for structural confirmation and interpretation of experimental data.

Mechanistic and Stereochemical Investigations of P Octyloxybenzyl Alcohol Reactions

Elucidation of Elementary Steps and Rate-Determining Processes

The reactions of p-octyloxybenzyl alcohol, like other benzyl (B1604629) alcohols, can proceed through various mechanisms depending on the reagents and conditions. Key insights into these pathways have been gained by studying analogous systems, such as substituted benzyl alcohols and p-alkoxybenzyl alcohol resins.

One of the common reactions of alcohols is oxidation. Kinetic studies on the oxidation of substituted benzyl alcohols have provided evidence for a rate-determining step involving the transfer of a hydride ion from the alcohol to the oxidant. core.ac.uk For instance, in the oxidation of benzyl alcohols by bis(quinuclidine)bromine(I) bromide, the reaction is believed to proceed via a direct hydride shift in the slow step. core.ac.uk The electronic effects of substituents on the benzene (B151609) ring support this mechanism, with electron-releasing groups, such as the octyloxy group, expected to facilitate the reaction by stabilizing the resulting positive charge on the benzylic carbon. core.ac.uk A kinetic investigation on the oxidation of benzyl and substituted benzyl alcohols using potassium dichromate under phase transfer catalysis suggested a concerted mechanism where both C-H bond cleavage and C-O bond formation are part of the rate-determining step.

In thermal decomposition (pyrolysis) of a polymer-supported p-alkoxybenzyl alcohol, the process is initiated by the homolytic cleavage of the ether linkage, followed by the formation of a phenoxy radical. researchgate.net This suggests that under high-temperature conditions, radical pathways can be significant.

The photolysis of hydroxybenzyl alcohols in aqueous solutions has been shown to proceed through the formation of quinone methide intermediates. acs.org This pathway is relevant for p-hydroxybenzyl alcohol and its derivatives, and while the p-octyloxy group is not a hydroxyl group, this highlights a potential reactive pathway under photochemical conditions.

The following table summarizes kinetic data from a study on the oxidation of substituted benzyl alcohols, which can be used to infer the reactivity of this compound.

| Substituent (p-X-C₆H₄CH₂OH) | Rate Constant (k₂) × 10³ (s⁻¹) | Relative Rate |

|---|---|---|

| -OCH₃ | 5.80 | 4.43 |

| -CH₃ | 2.15 | 1.64 |

| -H | 1.31 | 1.00 |

| -Cl | 0.75 | 0.57 |

This table is based on data for the oxidation of substituted benzyl alcohols and is intended to illustrate the electronic effects on the reaction rate. The octyloxy group in this compound is expected to be strongly electron-donating, similar to the methoxy (B1213986) group.

Control and Analysis of Stereochemistry in Synthetic Transformations

While this compound itself is achiral, its reactions can generate chiral centers, making stereochemical control a critical aspect of its synthetic transformations. Modern catalytic methods offer powerful tools for achieving high levels of stereoselectivity in reactions involving benzylic alcohols and their derivatives.

A significant advancement in this area is the stereodivergent synthesis of benzylic alcohol derivatives through palladium/copper co-catalyzed asymmetric benzylic substitution. nih.gov This method allows for the synthesis of all four stereoisomers of a product from the same starting materials by simply changing the configuration of the chiral ligands on the metal catalysts. nih.gov The stereochemical outcome is dictated by the nucleophilic attack on a key η³-oxybenzyl-Pd intermediate. nih.gov This strategy could be applied to derivatives of this compound to generate a variety of enantioenriched products.

Kinetic resolution is another powerful technique for separating enantiomers of chiral benzylic alcohols. For example, a highly enantioselective kinetic resolution of tertiary benzyl alcohols has been achieved using palladium/chiral norbornene cooperative catalysis. nih.gov This process yields both the unreacted chiral alcohol and the chiral product with high enantioselectivity. nih.gov

The asymmetric Guerbet reaction provides a route to chiral alcohols through the cross-coupling of a racemic secondary alcohol with a primary alcohol, catalyzed by chiral ruthenium complexes. This reaction proceeds via a hydrogen autotransfer mechanism and can produce chiral alcohols with high enantiomeric ratios.

The following table illustrates the results of a stereodivergent synthesis of a benzylic alcohol derivative, demonstrating the level of control achievable with modern catalytic systems.

| Catalyst System | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Pd/(S,Sp)-FerroPhox + Cu/(S)-SPhos | (S,S) | >20:1 | 99% |

| Pd/(R,Rp)-FerroPhox + Cu/(S)-SPhos | (R,S) | 15:1 | 98% |

| Pd/(S,Sp)-FerroPhox + Cu/(R)-SPhos | (S,R) | 12:1 | 99% |

| Pd/(R,Rp)-FerroPhox + Cu/(R)-SPhos | (R,R) | 10:1 | 99% |

This table is based on data for a model system and illustrates the principle of stereodivergent synthesis that could be applied to derivatives of this compound. nih.gov

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming mechanistic proposals. In many reactions of this compound, the intermediates are transient and cannot be easily isolated. However, their existence can often be inferred through trapping experiments or spectroscopic methods.

In reactions involving strong acids, the initial intermediate is the protonated alcohol, which then loses water to form a benzylic carbocation. libretexts.org While typically short-lived, these carbocations can sometimes be observed spectroscopically under superacid conditions.

In the conversion of alcohols to alkyl halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), intermediate species such as chlorosulfites (-OSOCl) and dibromophosphites (-OPBr₂) are formed. chemistrytalk.org These intermediates convert the hydroxyl group into a much better leaving group, facilitating nucleophilic substitution. chemistrytalk.org

As mentioned earlier, quinone methides are key intermediates in the photolysis of hydroxybenzyl alcohols. acs.org These are highly reactive species that can be trapped by nucleophiles present in the reaction mixture. Similarly, the phenoxy radicals formed during the pyrolysis of p-alkoxybenzyl alcohol resins are also transient intermediates. researchgate.net

The following table lists potential reaction intermediates in various transformations of this compound and the common methods for their detection or characterization.

| Reaction Type | Intermediate | Method of Detection/Characterization |

|---|---|---|

| Acid-catalyzed substitution (Sₙ1) | Benzylic carbocation | NMR spectroscopy in superacids, trapping experiments |

| Reaction with SOCl₂ | Chlorosulfite ester | Inferred from stereochemical outcome (inversion) |

| Reaction with PBr₃ | Dibromophosphite ester | Inferred from stereochemical outcome (inversion) |

| Photolysis (of analogous p-hydroxy systems) | Quinone methide | Laser flash photolysis, trapping with nucleophiles |

| Pyrolysis | Phenoxy radical | Electron spin resonance (ESR) spectroscopy |

Exploration of Biological Activities of P Octyloxybenzyl Alcohol and Its Derivatives

In Vitro Studies on Antimicrobial Potency

In vitro studies are fundamental in determining the antimicrobial spectrum and potency of a compound. While specific studies focusing exclusively on p-octyloxybenzyl alcohol are limited, research on related long-chain fatty alcohols provides valuable insights into its expected antimicrobial activity. The antimicrobial efficacy of these compounds is often evaluated by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various microorganisms.

Studies on a series of long-chain fatty alcohols have demonstrated that their antibacterial activity against Staphylococcus aureus is dependent on the length of the aliphatic carbon chain. nih.gov Alcohols with shorter or very long chains tend to exhibit weaker activity. For instance, alcohols with fewer than eight carbon atoms showed no antimicrobial activity. nih.gov The most effective growth-inhibitory activity was observed for alcohols with aliphatic chains ranging from 13 to 15 carbons when tested using a standard broth dilution method. nih.gov Specifically, 1-dodecanol (B7769020) (C12) and 1-tridecanol (B166897) (C13) demonstrated the highest antibacterial activity among the tested long-chain fatty alcohols. nih.gov This suggests that the C8 chain of the octyloxy group in this compound is within the range for potential antimicrobial action, although its efficacy may be modulated by the presence of the benzyl (B1604629) group.

The data from studies on analogous long-chain fatty alcohols against S. aureus can be summarized as follows:

| Compound | Carbon Chain Length | Antimicrobial Activity against S. aureus |

| < C8 Alcohols | < 8 | No activity |

| 1-Dodecanol | 12 | High |

| 1-Tridecanol | 13 | High |

| 1-Tetradecanol | 14 | Moderate |

| 1-Pentadecanol | 15 | Moderate |

| > C17 Alcohols | > 17 | Low to no activity |

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

The relationship between the chemical structure of a molecule and its biological activity is a critical aspect of medicinal chemistry. For antimicrobial agents, this often involves optimizing features such as lipophilicity, steric hindrance, and the presence of specific functional groups. Although specific SAR studies on a wide range of this compound derivatives are not extensively documented, general principles from related compounds can be applied.

The antimicrobial activity of aromatic alcohols is known to be related to their lipophilicity. nih.gov The octyloxy group in this compound contributes significantly to its lipophilic character, which is crucial for its interaction with and disruption of bacterial cell membranes. The general SAR principles for long-chain alcohols and their derivatives can be extrapolated to hypothesize the effects of structural modifications on the biological efficacy of this compound:

Alkyl Chain Length: As observed with long-chain fatty alcohols, the length of the alkoxy chain at the para position is a key determinant of antimicrobial activity. nih.gov It is expected that there is an optimal chain length for balancing lipophilicity and aqueous solubility to achieve maximum membrane disruption. Chains that are too short may not effectively partition into the lipid bilayer, while excessively long chains might lead to poor solubility in the aqueous medium, reducing their availability to interact with bacterial cells.

Position of the Alkoxy Group: The para position of the octyloxy group is likely important. Isomeric variations (ortho- or meta-alkoxybenzyl alcohols) could lead to changes in steric hindrance and electronic properties, which may affect their interaction with membrane components or target enzymes.

A hypothetical SAR for p-alkoxybenzyl alcohol derivatives can be summarized as follows:

| Structural Modification | Expected Impact on Antimicrobial Activity | Rationale |

| Shortening the alkoxy chain (< C8) | Decrease | Reduced lipophilicity, leading to less effective membrane interaction. |

| Lengthening the alkoxy chain (C12-C15) | Potential Increase | Optimal balance of lipophilicity for membrane disruption, based on data from long-chain fatty alcohols. nih.gov |

| Branching of the alkoxy chain | Variable | May alter membrane fluidity and packing, potentially increasing or decreasing activity depending on the specific branching pattern. |

| Replacement of the hydroxyl group | Decrease | The hydroxyl group is often crucial for the biological activity of alcohols, potentially through hydrogen bonding interactions with membrane components. |

Biochemical Basis of Observed Biological Effects

The antimicrobial action of alcohols is generally attributed to their ability to disrupt the structural integrity and function of microbial cells. contecinc.com The primary mechanisms involve interactions with the cell membrane and the denaturation of cellular proteins. contecinc.com

Membrane Interaction: The lipophilic nature of the octyloxy chain of this compound would facilitate its insertion into the bacterial cell membrane. This intercalation can disrupt the ordered structure of the lipid bilayer, leading to increased membrane fluidity and permeability. mdpi.com The consequence of this membrane damage is the leakage of essential intracellular components, such as ions and small metabolites, ultimately leading to cell death. The general mechanism for alcohols involves disrupting the cell membrane, which is followed by cell lysis. contecinc.com

Enzymatic Inhibition and Protein Denaturation: Alcohols are known to denature proteins by disrupting the hydrogen bonds that maintain their secondary and tertiary structures. contecinc.com While specific enzymatic targets for this compound have not been identified, it is plausible that it could inhibit essential membrane-bound enzymes or other cellular proteins. For instance, some benzyl alcohol derivatives have been shown to interact with enzymes like glucosamine-6-phosphate synthase, which is involved in cell wall synthesis. smu.ac.za The lethal effect of some aromatic alcohols has been shown to be linked to the inhibition of protein synthesis. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing high-purity p-Octyloxybenzyl alcohol, and how can reaction yields be optimized?

- The Williamson ether synthesis is widely used for alkyloxybenzyl alcohols. Optimize by:

- Using p-hydroxybenzyl alcohol and 1-bromooctane with NaOH as a base in a polar aprotic solvent (e.g., DMF) at 80–100°C.

- Monitoring reaction progress via thin-layer chromatography (TLC).

- Purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials .

- Table 1: Reaction Condition Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOH | DMF | 80 | 72 |

| KOH | Acetone | 60 | 58 |

| NaH | THF | 100 | 68 |

Q. How can spectroscopic and chromatographic techniques validate the structure and purity of this compound?

- ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm, 4H), octyloxy chain (δ 1.2–1.6 ppm), terminal CH₃ (δ 0.88 ppm).

- IR : O-H stretch (~3200–3600 cm⁻¹), C-O-C (~1100 cm⁻¹).

- HPLC : Use C18 column (acetonitrile/water, 70:30) to confirm purity >95% .

Q. What solvent systems and storage conditions maximize the stability of this compound?

- Solubility: Highly soluble in ethanol, DMSO, and chloroform; sparingly soluble in water.

- Stability: Store under inert gas (N₂/Ar) at 4°C to prevent oxidation. Degradation products (e.g., benzaldehyde derivatives) can be monitored via GC-MS .

Advanced Research Questions

Q. How does the octyloxy chain influence the compound’s bioavailability and membrane permeability compared to shorter-chain analogs?

- Conduct parallel artificial membrane permeability assays (PAMPA) with Caco-2 cell monolayers.

- Compare logP values (octanol/water partition coefficients):

- This compound (predicted logP ≈ 4.2) vs. p-methoxybenzyl alcohol (logP ≈ 1.8).

Q. What computational strategies predict metabolic pathways and toxicity profiles of this compound?

- Use in silico tools (e.g., ADMET Predictor™, SwissADME):

- Phase I metabolism: Hydroxylation at the benzyl position (CYP450 enzymes).

- Phase II: Glucuronidation of the hydroxyl group.

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Experimental Design :

- Use isotopic labeling (¹⁴C) to track compound distribution in vivo.

- Compare IC₅₀ values in cell lines (e.g., HepG2) with pharmacokinetic data (plasma half-life, tissue accumulation).

- Table 2: Bioactivity Comparison

| Model | IC₅₀ (μM) | Bioavailability (%) |

|---|---|---|

| In vitro | 12.5 | N/A |

| In vivo | 45.2 | 28 |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.